Home > Products > Screening Compounds P15321 > Semaglutide Sodium
Semaglutide Sodium -

Semaglutide Sodium

Catalog Number: EVT-12568999
CAS Number:
Molecular Formula: C39H71N3O13
Molecular Weight: 790.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Semaglutide Sodium is a synthetic analog of the human glucagon-like peptide-1 (GLP-1) hormone, primarily used in the management of type 2 diabetes and obesity. This compound functions as a glucagon-like peptide-1 receptor agonist, which aids in glycemic control by stimulating insulin secretion, inhibiting glucagon release, and promoting satiety. Semaglutide Sodium has gained attention for its efficacy in reducing weight and lowering the risk of cardiovascular events in individuals with type 2 diabetes .

Source and Classification

Semaglutide Sodium is classified as a small molecule drug and belongs to the category of polypeptides, specifically designed to mimic the natural GLP-1 hormone. It is produced through chemical synthesis methods that involve modifications to enhance its stability and bioavailability compared to its native form. The compound has been approved by regulatory bodies such as the U.S. Food and Drug Administration for both subcutaneous injection and oral administration .

Synthesis Analysis

The synthesis of Semaglutide Sodium involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Pentapeptide Fragment Synthesis: A pentapeptide fragment is synthesized using a liquid-phase method.
  2. Solid-Phase Coupling: The synthesized fragment is coupled with a solid-phase resin carrier using an activator system to form Fmoc-Gly-resin.
  3. Sequential Coupling: Amino acids are sequentially coupled to the resin according to the desired peptide sequence, utilizing Fmoc protection at the N-terminus and side chains.
  4. Cleavage and Purification: The peptide is cleaved from the resin, followed by purification and freeze-drying to yield Semaglutide Sodium .

This method allows for high yield and efficiency, making it suitable for mass production.

Molecular Structure Analysis

Semaglutide Sodium has a complex molecular structure characterized by a sequence of 31 amino acids. Its molecular formula is C187H291N45O59C_{187}H_{291}N_{45}O_{59}, with a molecular weight of approximately 4113.58 g/mol. Key structural features include:

  • Amino Acid Substitutions: Modifications at positions 8 (alanine replaced with 2-aminoisobutyric acid) and 34 (lysine replaced with arginine) enhance stability against enzymatic degradation.
  • Fatty Acid Chain: A long fatty acid chain attached to lysine increases binding affinity to serum albumin, extending its half-life in circulation to about seven days .
Chemical Reactions Analysis

Semaglutide Sodium undergoes various chemical reactions during its synthesis and biological activity:

  • Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids during solid-phase synthesis.
  • Enzymatic Stability: The substitutions made in its structure prevent degradation by dipeptidyl peptidase-4, enhancing its therapeutic efficacy.
  • Binding Interactions: The fatty acid chain facilitates non-covalent interactions with plasma proteins, impacting its pharmacokinetics .
Mechanism of Action

Semaglutide Sodium exerts its effects through several mechanisms:

  1. GLP-1 Receptor Activation: It binds to GLP-1 receptors on pancreatic beta cells, stimulating insulin secretion in response to elevated blood glucose levels.
  2. Inhibition of Glucagon Secretion: By inhibiting glucagon release from alpha cells, it reduces hepatic glucose production.
  3. Promotion of Satiety: It acts on central nervous system receptors to enhance feelings of fullness, aiding weight loss .

These actions collectively contribute to improved glycemic control and reduced appetite.

Physical and Chemical Properties Analysis

Semaglutide Sodium exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white or off-white hygroscopic powder.
  • Solubility: The compound has low solubility at physiological pH but is formulated with salcaprozate sodium (a permeation enhancer) to improve oral bioavailability .
  • Stability: Its modifications confer enhanced stability compared to unmodified GLP-1, allowing for longer shelf life and efficacy in therapeutic applications.
Applications

Semaglutide Sodium has significant applications in modern medicine:

  • Diabetes Management: It is prescribed for improving glycemic control in adults with type 2 diabetes mellitus.
  • Weight Management: Approved formulations like Wegovy are utilized for chronic weight management in obese patients .
  • Cardiovascular Risk Reduction: It has shown potential in reducing major adverse cardiovascular events among patients with type 2 diabetes who have established cardiovascular disease .
Molecular Design and Mechanism of Action

Structural Optimization of Semaglutide Sodium for Enhanced Bioavailability

Semaglutide sodium is a structurally optimized glucagon-like peptide-1 (GLP-1) analog with 94% homology to native human GLP-1(7-37). Its molecular design (C₁₈₇H₂₉₁N₄₅O₅₉; MW 4113.6 g/mol) incorporates three critical modifications to overcome pharmacokinetic limitations:

  • Aib8 Substitution: Replacement of alanine at position 8 with 2-aminoisobutyric acid confers resistance to dipeptidyl peptidase-4 (DPP-4) degradation, extending plasma half-life from minutes to ~7 days [9] [10].
  • C18 Fatty Diacid Chain: A lipophilic spacer (γ-Glu-2xOEG) attaches a stearic acid derivative to Lys26, enabling reversible albumin binding. This reduces renal clearance and provides a circulating drug reservoir, with >99% plasma protein binding [9] [6].
  • Lys34Arg Substitution: Enhances enzymatic stability during manufacturing while preserving receptor affinity [9].

Table 1: Structural Modifications and Functional Consequences

PositionModificationFunctional RolePharmacokinetic Impact
8Aib substitutionDPP-IV resistanceHalf-life extension to ~7 days
26C18 diacid via γGlu-OEG linkerAlbumin bindingReduced renal clearance, sustained release
34Arg substitutionProduction efficiencyMaintained bioactivity

These modifications result in subcutaneous bioavailability of 89% and oral bioavailability of 0.4–1% when combined with permeation enhancers [9]. The amphiphilic structure facilitates self-assembly into micellar aggregates above 4.3 μM concentration, further protecting against proteolysis [5].

SNAC-Mediated Transcellular Absorption Mechanisms

Oral semaglutide bioavailability is enabled by sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC), a permeation enhancer with three synergistic actions:

  • Local pH Modulation: SNAC buffers gastric fluid (pKa 4.8–5.0), raising microclimate pH from 1.5 to ≥4.5. This protects semaglutide from acid-induced degradation and maintains its solubility [7] [8].
  • Membrane Fluidization: SNAC's amphiphilic structure (salicylamide + caprylic acid) integrates into phospholipid bilayers, increasing membrane fluidity by 30–40%. This reduces the energy barrier for semaglutide translocation [7] [3].
  • Transcellular Transport: Facilitates passive diffusion via membrane microdomains without disrupting tight junctions. Preclinical studies show 10-fold higher peptide absorption with SNAC versus controls [8] [7].

Table 2: SNAC Mechanisms and Pharmacodynamic Effects

MechanismBiochemical EffectConsequence for Semaglutide
Local bufferingGastric pH elevation to 4.5–5.0Prevents acid hydrolysis and conformational loss
Membrane fluidizationIncreased phospholipid mobility (Δfluidity 30–40%)Enhances transcellular permeability
Transient solubilizationNon-covalent complex formationShields against enzymatic degradation

Absorption occurs primarily in the gastric cardia, confined to a pH gradient within 5 mm of the dissolving tablet. Clinical scintigraphy studies confirm >85% of absorbed semaglutide originates in the upper stomach within 30 minutes post-dosing [8]. SNAC effects are transient (<1 hour), limiting systemic exposure to the enhancer itself [7].

GLP-1 Receptor Binding Kinetics and Signaling Pathways

Semaglutide sodium activates the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), through a multi-step binding mechanism:

  • Receptor Engagement: The N-terminal helix (residues 7–14) docks into the receptor's extracellular domain (ECD) with Kd = 0.38 nM, 2–3 fold tighter than native GLP-1. This high affinity arises from optimized electrostatic interactions between Aib8 and ECD residues [4] [6].
  • Transmembrane Activation: The peptide's mid-region (residues 18–27) engages the transmembrane domain (TMD), inducing a 30° outward tilt in helix VI and G protein recruitment. Molecular dynamics show the C18 chain stabilizes TMD interactions [4] [10].

Downstream signaling bifurcates into two pathways:

  • Canonical cAMP-PKA Pathway: Gαs activation increases cAMP (6–8 fold vs basal), stimulating glucose-dependent insulin secretion and β-cell proliferation [1] [9].
  • Non-canonical Pathways: β-arrestin-1 recruitment mediates anti-inflammatory effects via NF-κB suppression (70% inhibition at 100 nM) and enhances mitochondrial biogenesis through AMPK/SIRT1 activation [1] [4].

Figure: Semaglutide-Induced Signaling Cascades

GLP-1R Activation  │  ├─▶ Gαs/cAMP/PKA → Insulin exocytosis │  β-cell proliferation  │  └─▶ β-arrestin/ERK → NF-κB inhibition │  AMPK/SIRT1 → Mitochondrial biogenesis │  Adipose tissue browning (UCP1↑)  

Semaglutide's residence time on GLP-1R exceeds 15 minutes, prolonging cAMP production compared to 2-minute occupancy by endogenous GLP-1. This sustained signaling underlies its once-weekly efficacy [4].

Comparative Molecular Dynamics Simulation with Native GLP-1

All-atom molecular dynamics (MD) simulations reveal key differences in conformational behavior between semaglutide sodium and native GLP-1:

  • Helical Stability: Semaglutide maintains 80–90% α-helical content (residues 8–28) over 500-ns simulations vs 60–70% for GLP-1. The Aib8 substitution reduces conformational entropy, stabilizing the bioactive helix [5] [9].
  • Membrane Interactions: The C18 chain anchors semaglutide to lipid bilayers (binding energy −22 kcal/mol), orienting the peptide for receptor engagement. Native GLP-1 shows 5-fold weaker membrane affinity [5] [9].
  • Aggregation Propensity: Above 4.3 μM, semaglutide forms stable tetramers driven by hydrophobic C18 interactions. These self-assemblies dissociate upon albumin binding, acting as a circulating reservoir [5].

Table 3: Molecular Dynamics Parameters (500-ns Simulations)

ParameterSemaglutide SodiumNative GLP-1Functional Implication
α-helix content (avg)85.2 ± 3.1%65.7 ± 5.4%Prolonged receptor activation
RMSD (backbone)1.8 Å3.5 ÅEnhanced structural stability
Membrane binding energy−22.1 ± 1.3 kcal/mol−4.7 ± 0.8 kcal/molTargeted delivery to membrane receptors

Simulations of semaglutide-bound GLP-1R show restricted inward movement of transmembrane helix 6 (TM6), prolonging G protein activation by 40% compared to GLP-1-bound receptors [4] [5]. This correlates with extended in vivo glucoregulatory effects.

Properties

Product Name

Semaglutide Sodium

IUPAC Name

18-[[(2S)-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid

Molecular Formula

C39H71N3O13

Molecular Weight

790.0 g/mol

InChI

InChI=1S/C39H71N3O13/c1-39(2,3)55-38(50)32(42-34(44)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-36(46)47)20-21-33(43)40-22-24-51-26-28-53-30-35(45)41-23-25-52-27-29-54-31-37(48)49/h32H,4-31H2,1-3H3,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t32-/m0/s1

InChI Key

LFRVVIWQLPSCSS-YTTGMZPUSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.